molecular formula C10H5F2N3O B8349238 7,8-difluoroimidazo[1,2-a]quinoxalin-4(5H)-one

7,8-difluoroimidazo[1,2-a]quinoxalin-4(5H)-one

Cat. No. B8349238
M. Wt: 221.16 g/mol
InChI Key: ITVLEXQRLRTDAD-UHFFFAOYSA-N
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Patent
US06124287

Procedure details

By reacting 2,3-dichloro-6,7-difluoroquinoxaline with aminoacetaldehyde dimethyl acetal, following a procedure that is similar to that described in example 1, there is obtained 7,8-difluoroimidazo[1,2-a]quinoxalin-4(5H)-one (m.p. >300° C.) and, subsequently, 4-chloro-7,8-difluoroimidazo[1,2-]quinoxaline. By reacting this product with cyclopentylamine according to the method described in example 3, there is obtained 4-cyclopentylamino-7,8-dichloroimidazo[1,2-a]quinoxaline. m.p. (DSC)=146.0° C.(onset); IR (KBr): 3263, 2955, 1554 cm-1 ; 1H-NMR (CDCl3): δ7.7 (1H,s), 7.65÷7.15 (3H,m), 6.1 (1H,d), 4.6 (1H,m), 2.3÷1.3 (8H,m); UV (EtOH): λmax =225, 241, 270, 295, 323, 337 nm. Elementary analysis for C15H14F2N4 (m.w. 288.30): calcd. C 62.49, H 4.89, N 19.43%; found C 62.46, H 5.03, N 19.65%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11](Cl)=[N:10][C:9]2[C:4](=[CH:5][C:6]([F:14])=[C:7]([F:13])[CH:8]=2)[N:3]=1.CO[CH:17]([O:20]C)[CH2:18][NH2:19]>>[F:13][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][C:6]=1[F:14])[N:3]1[CH:2]=[CH:11][N:19]=[C:18]1[C:17](=[O:20])[NH:10]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC2=CC(=C(C=C2N=C1Cl)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CN)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2NC(C=3N(C2=CC1F)C=CN3)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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